molecular formula C9H11NO3 B6228037 methyl 2-hydroxy-2-(pyridin-3-yl)propanoate CAS No. 1250029-47-0

methyl 2-hydroxy-2-(pyridin-3-yl)propanoate

Cat. No.: B6228037
CAS No.: 1250029-47-0
M. Wt: 181.2
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Description

Methyl 2-hydroxy-2-(pyridin-3-yl)propanoate is an organic compound with the molecular formula C9H11NO3 This compound features a pyridine ring substituted at the 3-position with a 2-hydroxy-2-methylpropanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-2-(pyridin-3-yl)propanoate typically involves the esterification of 2-hydroxy-2-(pyridin-3-yl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-(pyridin-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-oxo-2-(pyridin-3-yl)propanoate or 2-carboxy-2-(pyridin-3-yl)propanoate.

    Reduction: Formation of 2-hydroxy-2-(pyridin-3-yl)propanol.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-hydroxy-2-(pyridin-3-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-2-(pyridin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-hydroxy-3-(pyridin-2-yl)propanoate
  • Methyl 2-hydroxy-3-(pyridin-4-yl)propanoate
  • Methyl 3-oxo-3-(pyridin-2-yl)propanoate

Uniqueness

Methyl 2-hydroxy-2-(pyridin-3-yl)propanoate is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The position of the substituent can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.

Properties

CAS No.

1250029-47-0

Molecular Formula

C9H11NO3

Molecular Weight

181.2

Purity

95

Origin of Product

United States

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